Cas no 773869-37-7 ((5-nitrothiophen-3-yl)methanol)

(5-Nitrothiophen-3-yl)methanol is a nitro-substituted thiophene derivative featuring a hydroxymethyl functional group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The nitro group enhances electrophilic properties, facilitating further functionalization, while the hydroxymethyl group allows for derivatization via esterification or etherification. Its structural features make it valuable for designing biologically active molecules, including potential agrochemicals or medicinal agents. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications. Proper handling is advised due to the nitro group’s potential sensitivity.
(5-nitrothiophen-3-yl)methanol structure
773869-37-7 structure
Product Name:(5-nitrothiophen-3-yl)methanol
CAS No:773869-37-7
MF:C5H5NO3S
MW:159.163100004196
MDL:MFCD06202844
CID:552227
PubChem ID:45083991
Update Time:2025-06-08

(5-nitrothiophen-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenemethanol,5-nitro-
    • 3-Thiophenemethanol, 5-nitro- (9CI)
    • (5-nitrothiophen-3-yl)methanol
    • EN300-2500763
    • SCHEMBL693608
    • 773869-37-7
    • MDL: MFCD06202844
    • Inchi: 1S/C5H5NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2
    • InChI Key: MEFGIBFSOQRRAZ-UHFFFAOYSA-N
    • SMILES: S1C=C(CO)C=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 158.999
  • Monoisotopic Mass: 158.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.3A^2
  • XLogP3: 0.9

(5-nitrothiophen-3-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2500763-0.05g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
0.05g
$202.0 2024-06-19
Enamine
EN300-2500763-0.1g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
0.1g
$301.0 2024-06-19
Enamine
EN300-2500763-0.25g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
0.25g
$431.0 2024-06-19
Enamine
EN300-2500763-0.5g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
0.5g
$679.0 2024-06-19
Enamine
EN300-2500763-1.0g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
1.0g
$871.0 2024-06-19
Enamine
EN300-2500763-2.5g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
2.5g
$1707.0 2024-06-19
Enamine
EN300-2500763-5.0g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
5.0g
$2525.0 2024-06-19
Enamine
EN300-2500763-10.0g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
10.0g
$3746.0 2024-06-19
Enamine
EN300-2500763-1g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
1g
$871.0 2023-09-15
Enamine
EN300-2500763-5g
(5-nitrothiophen-3-yl)methanol
773869-37-7 95%
5g
$2525.0 2023-09-15

Additional information on (5-nitrothiophen-3-yl)methanol

Recent Advances in the Application of (5-nitrothiophen-3-yl)methanol (CAS: 773869-37-7) in Chemical Biology and Pharmaceutical Research

The compound (5-nitrothiophen-3-yl)methanol (CAS: 773869-37-7) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic nitroaromatic alcohol has demonstrated significant potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. Recent studies have focused on its unique chemical properties, including its electron-deficient aromatic system and the versatile reactivity of both its nitro and hydroxyl functional groups.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship of (5-nitrothiophen-3-yl)methanol derivatives against multidrug-resistant bacterial strains. The compound showed remarkable inhibitory activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL. The presence of the nitro group at the 5-position was found to be crucial for maintaining antibacterial efficacy, while modifications to the hydroxymethyl group allowed for optimization of pharmacokinetic properties.

Another significant application has been in the field of anticancer drug development. A recent Nature Communications paper (2024) reported that (5-nitrothiophen-3-yl)methanol derivatives can act as potent inhibitors of protein-protein interactions involved in cancer cell survival pathways. The compound's ability to form hydrogen bonds through its hydroxyl group while maintaining π-π stacking interactions via its aromatic system makes it particularly effective in disrupting oncogenic protein complexes.

The synthetic versatility of 773869-37-7 has also been highlighted in several methodological studies. A 2024 Organic Letters publication demonstrated its utility as a building block for the construction of more complex heterocyclic systems through [3+2] cycloaddition reactions. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitutions, allowing for efficient derivatization at the 2-position of the thiophene ring.

From a pharmacological perspective, recent ADMET studies have shown that (5-nitrothiophen-3-yl)methanol derivatives generally exhibit favorable drug-like properties, with moderate to good metabolic stability and acceptable oral bioavailability in preclinical models. However, researchers note that careful optimization of the nitro group's redox potential may be necessary to minimize potential toxicity concerns in certain therapeutic applications.

Looking forward, the unique combination of synthetic accessibility and biological activity makes (5-nitrothiophen-3-yl)methanol an attractive scaffold for further drug discovery efforts. Current research directions include its application in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design, leveraging the reactivity of both its nitro and hydroxyl functionalities.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd